4-Chloroquinoline-3-sulfonyl fluoride
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Overview
Description
4-Chloroquinoline-3-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a sulfonyl fluoride group attached to a quinoline ring, which is further substituted with a chlorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloroquinoline-3-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group into a quinoline derivative. One common method is the fluoride-chloride exchange from the corresponding sulfonyl chlorides. This process can be achieved using reagents such as potassium fluoride (KF) or potassium hydrogen difluoride (KHF2) in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile . Another approach involves the direct fluorosulfonylation using fluorosulfonyl radicals generated from various precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloroquinoline-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamides or other derivatives.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions, leading to the formation of different quinoline derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Catalysts: Palladium catalysts are commonly used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include sulfonamides, quinoline derivatives, and various cross-coupled products.
Scientific Research Applications
4-Chloroquinoline-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other derivatives.
Biology: The compound is used in chemical biology for the selective modification of proteins and other biomolecules through sulfur (VI) fluoride exchange (SuFEx) click chemistry
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-chloroquinoline-3-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of covalent bonds with target molecules. The quinoline ring may also interact with specific molecular targets, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinoline-3-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-Fluoroquinoline-3-sulfonyl fluoride: Similar structure but with a fluorine atom at the 4-position instead of a chlorine atom.
4-Chloroquinoline-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
Uniqueness
4-Chloroquinoline-3-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in SuFEx click chemistry and other applications where selective covalent modification is required .
Properties
Molecular Formula |
C9H5ClFNO2S |
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Molecular Weight |
245.66 g/mol |
IUPAC Name |
4-chloroquinoline-3-sulfonyl fluoride |
InChI |
InChI=1S/C9H5ClFNO2S/c10-9-6-3-1-2-4-7(6)12-5-8(9)15(11,13)14/h1-5H |
InChI Key |
CUZNNVDAKJDWPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)S(=O)(=O)F)Cl |
Origin of Product |
United States |
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